molecular formula C19H21N3O3S3 B2459667 4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105237-09-9

4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Katalognummer B2459667
CAS-Nummer: 1105237-09-9
Molekulargewicht: 435.58
InChI-Schlüssel: RATPZZRJTXNOHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are known to play a crucial role in the regulation of apoptosis, or programmed cell death, and are often overexpressed in various types of cancer. Thus, TAK-659 has the potential to be a promising therapeutic agent for the treatment of cancer.

Wirkmechanismus

4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole selectively binds to and inhibits BCL-2 family proteins, which are known to play a key role in the regulation of apoptosis. By inhibiting these proteins, this compound induces apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, this compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is its selectivity for BCL-2 family proteins, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for research on 4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole. One area of interest is the development of combination therapies that include this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further preclinical studies are needed to better understand the safety and efficacy of this compound in humans, which could pave the way for clinical trials in the future.

Synthesemethoden

The synthesis of 4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves several steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to produce the desired thiazole intermediate. The thiophene-containing piperazine derivative is then added to the thiazole intermediate in the presence of a coupling reagent, followed by the addition of a sulfonyl chloride to form the final product.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that this compound selectively inhibits BCL-2 family proteins, leading to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity and can significantly prolong survival in animal models of cancer.

Eigenschaften

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-25-16-5-2-4-15(12-16)17-14-27-18(20-17)13-21-7-9-22(10-8-21)28(23,24)19-6-3-11-26-19/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATPZZRJTXNOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.